molecular formula C22H18N2O2S B2834686 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1171681-35-8

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2834686
M. Wt: 374.46
InChI Key: UWTXFVXINKBBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has been the subject of numerous studies due to its potential applications in scientific research. This compound, also known as QM-TB, has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating various biological pathways and processes.

Mechanism Of Action

The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.

Biochemical And Physiological Effects

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of amyloid beta plaque formation, and the inhibition of histone deacetylases and protein kinases. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising tool for investigating various biological pathways and processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent activity against various biological targets, making it a promising tool for investigating various pathways and processes. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the main limitations of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its toxicity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential applications in vivo.

Future Directions

There are numerous future directions for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide research, including further investigation of its mechanisms of action and potential therapeutic applications. One potential area of research is the development of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide derivatives with improved potency and selectivity. Additionally, further investigation is needed to determine the optimal dosage and administration of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide for therapeutic applications. Overall, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a promising tool for investigating various biological pathways and processes, and its potential applications in drug discovery and development warrant further investigation.

Synthesis Methods

The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 2-chloro-4-methoxyquinoline with thiophene-2-carbaldehyde, followed by the addition of 4-aminobenzamide. The resulting product is then purified using column chromatography to obtain pure 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide.

Scientific Research Applications

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been used in various scientific studies due to its potential applications in the field of drug discovery and development. One of the main areas of research for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent anticancer activity by inducing cell death in cancer cells. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-22(23-14-20-5-3-13-27-20)17-8-11-19(12-9-17)26-15-18-10-7-16-4-1-2-6-21(16)24-18/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTXFVXINKBBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide

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